3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is classified as a pyridopyrimidine derivative. Its molecular formula is with a molecular weight of approximately 242.7 g/mol. The compound is known to be an intermediate in the synthesis of Paliperidone, an atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorders . The compound has been cataloged in various chemical databases including PubChem and BenchChem.
The synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step synthetic pathways. One notable method includes the reaction of 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one with chloroethyl groups under controlled conditions to yield the desired product.
Key parameters in the synthesis may include:
The molecular structure of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a fused bicyclic system characteristic of pyridopyrimidines. The presence of a chloroethyl group at the 3-position and a hydroxyl group at the 9-position significantly influence its chemical reactivity and biological activity.
The compound participates in various chemical reactions typical for halogenated organic compounds. Notably:
The mechanism of action for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one primarily relates to its role as an intermediate in the synthesis of Paliperidone. As an antipsychotic agent:
Research indicates that modifications at specific positions on the pyridopyrimidine core can lead to variations in pharmacological activity and selectivity towards certain receptors .
| Property | Value |
|---|---|
| Molecular Weight | 242.7 g/mol |
| Purity | Typically ≥ 95% |
| Hazard Class | Irritant |
| Storage Conditions | Store according to label instructions |
| Solubility | Soluble in organic solvents |
The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to its irritant properties .
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific applications:
The systematic IUPAC name for this heterocyclic organic compound is 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. This name precisely defines its fused bicyclic structure:
This compound is recognized by multiple aliases across chemical databases and commercial catalogs, along with standardized registry numbers:
Table 1: Common Synonyms and Registry Identifiers
| Type | Identifier |
|---|---|
| Primary Synonyms | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; Paliperidone Intermediate 1; Paliperidone Related Compound C |
| CAS Registry | 130049-82-0 |
| PubChem CID | 15547194 |
| Other Designations | ACM130049820 (Alfa Chemistry); sc-206593 (Santa Cruz Biotechnology); MM3409.03-0025 (LGC Standards) |
These identifiers facilitate unambiguous tracking in chemical inventories, regulatory documents, and scientific literature [2] [5] [9].
The compound has the molecular formula C₁₁H₁₅ClN₂O₂, confirmed by multiple analytical sources. Its molecular weight is 242.70 g/mol, calculated as follows:
Table 2: Elemental Composition
| Element | Atom Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 15 | 1.01 | 15.15 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 242.70 |
This formula is consistent across PubChem, supplier catalogs, and analytical certificates [2] [3] [5].
The compound’s structure is digitally represented via the following standardized notations:
CC1=C(CCCl)C(=O)N2CCCC(O)C2=N1 InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 CMWCQQUYLPYOMY-UHFFFAOYSA-N These notations enable precise computational chemistry applications, such as molecular docking or property prediction [5] [7].
CAS No.: 5875-50-3
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8